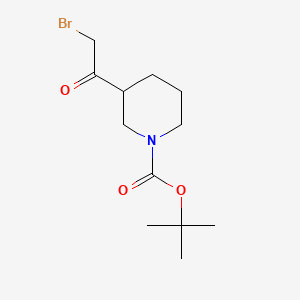

tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate (CAS: 1219813-78-1) is a brominated piperidine derivative widely employed as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc)-protected piperidine ring with a 2-bromoacetyl substituent at the 3-position. The bromoacetyl group enhances reactivity, making the compound a versatile electrophile for nucleophilic substitution or cross-coupling reactions. It is synthesized via methods such as the reaction of tert-butyl piperidine precursors with bromoacetylating agents under controlled conditions, often involving reagents like TMSOTf and Et₃N in anhydrous THF at low temperatures . This compound’s high purity (96%, as reported in commercial catalogs) underscores its utility in precision-driven synthetic workflows .

Properties

IUPAC Name |

tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDGLGFKVKVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729134 | |

| Record name | tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219813-78-1 | |

| Record name | tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate typically involves the bromination of an acetyl group attached to a piperidine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of brominated acetyl groups on biological systems . It can serve as a building block for the synthesis of potential pharmaceutical agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . Its reactivity makes it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate involves its interaction with nucleophiles and electrophiles in chemical reactions . The bromine atom acts as a leaving group, allowing for substitution reactions to occur . The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural Analogs with Bromoacetyl Substituents

Compounds sharing the bromoacetyl-piperidine/piperazine backbone exhibit distinct reactivities and applications based on substituent positioning and heterocyclic core variations:

Key Observations :

Functional Group Variants

Substitution of the bromoacetyl group with other moieties significantly alters chemical and biological properties:

Key Observations :

Brominated Piperidine Derivatives

Compounds with bromine directly on the piperidine ring exhibit divergent reactivity:

Key Observations :

- Ring Bromination vs. Side-Chain Bromoacetyl : Ring-brominated derivatives are pivotal in cross-coupling reactions (e.g., C–C bond formation), whereas the bromoacetyl group enables side-chain modifications (e.g., peptide coupling) .

Biological Activity

Tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHBrNO

- Molecular Weight: Approximately 286.16 g/mol

The compound features a piperidine ring, a tert-butyl ester group, and a bromoacetyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The presence of the bromoacetyl group is hypothesized to enhance its interaction with cellular targets involved in cancer progression.

- Antimicrobial Properties: Some derivatives of piperidine compounds have shown antimicrobial activity, suggesting potential applications in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Receptor Modulation: Interaction with various receptors could modulate signaling pathways critical for cellular functions.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC Values:

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings suggest that the compound has significant anticancer potential, particularly against HeLa cells.

Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound:

- Pathogens Tested: Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These results indicate moderate antimicrobial activity, warranting further exploration for therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific functional groups in enhancing biological activity:

- Bromoacetyl Group: Contributes to increased reactivity and potential interactions with biological targets.

- Piperidine Ring: Provides conformational flexibility, allowing better binding to target sites.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.